molecular formula C25H31ClN2O4 B8117020 Iptacopan (hydrochloride) CAS No. 1646321-63-2

Iptacopan (hydrochloride)

Cat. No. B8117020
CAS RN: 1646321-63-2
M. Wt: 459.0 g/mol
InChI Key: SEZXOFFLNHXEJE-CQERKEQDSA-N
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Description

Iptacopan, also known as LNP023, is an oral medication used to treat a type of blood disease called paroxysmal nocturnal hemoglobinuria (PNH) . It is a complement factor B inhibitor developed by Novartis . It helps reduce red blood cell destruction or breakdown (hemolysis) in patients with PNH . It is available only under a restricted distribution program called Fabhalta® REMS (Risk Evaluation and Mitigation Strategy) Program .


Synthesis Analysis

The synthesis of Iptacopan has been developed through diversity-oriented research synthesis and has been transformed into a scalable manufacturing process to support its clinical development .


Molecular Structure Analysis

The molecular weight of Iptacopan hydrochloride monohydrate is approximately 477 g/mol . The chemical formula is C25H33ClN2O5 .


Chemical Reactions Analysis

Iptacopan is a highly selective small-molecule inhibitor of factor B . It efficiently blocks the alternative pathway in vivo, ex vivo in patient samples, and in PNH patients .

Scientific Research Applications

Application in C3 Glomerulopathy

Iptacopan, a highly selective oral inhibitor of Factor B, has shown promising results in patients with C3 Glomerulopathy (C3G). A study by Wong et al. (2021) found that a 12-week course of iptacopan led to significant improvement in estimated Glomerular Filtration Rate (eGFR) and reduction in proteinuria. This suggests iptacopan's potential in stabilizing kidney function in C3G patients (Wong et al., 2021).

Effectiveness in Paroxysmal Nocturnal Hemoglobinuria

Jang et al. (2022) explored iptacopan's efficacy in treating Paroxysmal Nocturnal Hemoglobinuria (PNH). Their study demonstrated that iptacopan monotherapy significantly reduced serum lactate dehydrogenase levels and improved hemoglobin levels in PNH patients, highlighting its potential as an effective treatment option (Jang et al., 2022).

Use in Combination Therapy

Risitano et al. (2021) investigated the addition of iptacopan to eculizumab in patients with PNH and active hemolysis. The study found that iptacopan combined with eculizumab led to marked reduction in lactate dehydrogenase and improvement in hemoglobin concentrations, suggesting its role in enhancing the effectiveness of existing PNH treatments (Risitano et al., 2021).

Potential in Treating IgA Nephropathy

Perkovic et al. (2021) conducted a study on iptacopan's efficacy in primary IgA Nephropathy (IgAN) patients. The findings suggested that iptacopan could effectively reduce proteinuria and slow kidney disease progression in IgAN, indicating its promise as a new therapeutic approach (Perkovic et al., 2021).

Mechanism of Action

Iptacopan binds to Factor B of the alternative complement pathway and regulates the cleavage of C3, generation of downstream effectors, and the amplification of the terminal pathway . It acts upstream of complement 5 in the alternative pathway, inhibiting both terminal complement-mediated intravascular hemolysis and complement 3-mediated extravascular hemolysis .

Future Directions

Iptacopan received its first approval on December 5, 2023, in the USA for the treatment of adults with PNH . It is also being developed for the treatment of other complement-mediated diseases . The late-stage development program of Iptacopan is ongoing in multiple complement-mediated conditions . Detailed results of the Phase III APPLY-PNH trial will be presented at an upcoming medical meeting and included as part of global regulatory submissions in 2023 .

properties

IUPAC Name

4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4.ClH/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3;/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29);1H/t19-,22-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZXOFFLNHXEJE-CQERKEQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iptacopan (hydrochloride)

CAS RN

1646321-63-2
Record name Iptacopan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1646321632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IPTACOPAN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9HY4W0ZW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Iptacopan (hydrochloride)

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